molecular formula C7H5F4NO B15229567 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol

2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol

Cat. No.: B15229567
M. Wt: 195.11 g/mol
InChI Key: CHBXUBKWYZITGT-UHFFFAOYSA-N
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Description

2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated organic compound with the molecular formula C7H5F4NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, reactivity, and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a pyridine derivative with leaving groups (such as halogens) is treated with a fluorinating agent like potassium fluoride or cesium fluoride . The reaction conditions often require anhydrous solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol, may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability.

    Industry: It is used in the development of agrochemicals and materials with specialized properties .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethanol

InChI

InChI=1S/C7H5F4NO/c8-4-1-5(9)6(12-2-4)7(10,11)3-13/h1-2,13H,3H2

InChI Key

CHBXUBKWYZITGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(CO)(F)F)F

Origin of Product

United States

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